Myristoleate is primarily found in the seed oil of the nutmeg tree (Myristica fragrans) and in small amounts in other sources such as palm oil and certain fish oils. It can also be synthesized through chemical processes involving myristic acid and various alcohols, leading to derivatives like cetyl myristoleate.
Myristoleate belongs to the class of fatty acids and is categorized specifically as a long-chain unsaturated fatty acid. Its molecular structure features a 14-carbon chain with a double bond located at the ninth carbon from the carboxyl end, which classifies it as an omega-5 fatty acid.
The synthesis of myristoleate can be achieved through several methods, including:
In one notable chemical synthesis process, myristic acid is reacted with methanol or cetyl alcohol at temperatures around 60-70 degrees Celsius for several hours, often employing sulfuric acid as a catalyst. The reaction typically requires careful monitoring to ensure complete conversion and minimize by-products .
Myristoleate has the following structural formula:
This indicates that it consists of 14 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms. The presence of a double bond in its structure contributes to its classification as an unsaturated fatty acid.
The molecular weight of myristoleate is approximately 226.37 g/mol. Its melting point is around -1 °C, making it a liquid at room temperature, which is significant for its application in various formulations .
Myristoleate participates in several chemical reactions typical of fatty acids:
The esterification reaction typically requires an acid catalyst and proceeds via a nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic group of myristoleate .
The mechanism of action for myristoleate's therapeutic effects primarily revolves around its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and modulate immune responses. In animal models, particularly those induced with collagen-induced arthritis, myristoleate has demonstrated significant reduction in inflammation and joint damage.
Studies indicate that doses ranging from 20 mg/kg to 900 mg/kg administered intraperitoneally result in reduced incidence and severity of arthritis symptoms . The precise biochemical pathways involved include modulation of immune cell activity and inhibition of inflammatory mediator release.
Relevant data shows that myristoleate retains stability under normal storage conditions but may oxidize when exposed to air over prolonged periods .
Myristoleate has several applications across different fields:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: